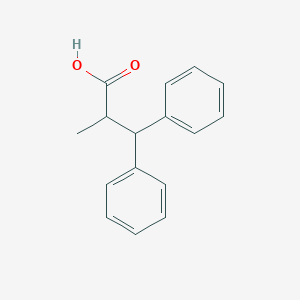

2-Methyl-3,3-diphenylpropanoic acid

Descripción

Contextualization within Modern Organic Synthesis and Method Development

In the realm of modern organic synthesis, the development of novel methods to construct complex molecular architectures with high efficiency and precision is a paramount goal. Substituted propanoic acids serve as both key targets and versatile building blocks in this endeavor. General synthetic routes to carboxylic acids, such as the oxidation of primary alcohols and aldehydes, the hydrolysis of nitriles, and the carboxylation of Grignard reagents, are foundational techniques in organic chemistry. youtube.com

Contemporary research often focuses on developing more sophisticated and selective transformations. For instance, methods like photoredox catalysis are being explored to create sterically hindered structures under mild conditions. acs.org The functionalization of the carboxylic acid group itself, or the carbon framework of the propanoic acid, is central to many synthetic strategies. The reactivity of carboxylic acid derivatives is a subject of intense study, with factors like steric hindrance and electronic effects playing a crucial role in reaction outcomes. youtube.comlearncbse.in The development of catalytic asymmetric methods to synthesize α-stereogenic carboxylic acids, in particular, has become a significant area of research, highlighting the importance of this structural motif. rsc.org

Significance of Sterically Hindered and Chiral Carboxylic Acids in Chemical Space

The structural complexity of a molecule often dictates its function and utility. Two key features that contribute to this complexity are steric hindrance and chirality. Sterically hindered carboxylic acids, characterized by bulky substituents near the carboxyl group, present unique synthetic challenges and opportunities. acs.org The sheer size of these substituents can influence the molecule's conformation and selectively block certain reaction pathways, thereby enabling chemists to control the regioselectivity and stereoselectivity of transformations. youtube.com The synthesis of sterically congested molecules is an active area of research, with radical-radical coupling being one modern approach to forge bonds in crowded environments. acs.org

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, particularly in the context of biological systems. Chiral carboxylic acids that possess a stereogenic center, especially at the alpha-position (the carbon adjacent to the carboxyl group), are foundational components of numerous natural products and pharmaceuticals. rsc.org The specific three-dimensional arrangement of atoms in a chiral molecule is often critical for its biological activity. Consequently, the development of asymmetric synthesis—methods that produce a single enantiomer of a chiral molecule—is a major focus of academic and industrial research. rsc.org

Research Trajectory and Potential Academic Significance of 2-Methyl-3,3-diphenylpropanoic Acid

The compound this compound embodies both of the critical features discussed above: it is a chiral molecule containing a stereocenter at the C2 position, and it is sterically hindered due to the two phenyl groups attached to the C3 position. While specific, extensive research focusing solely on this molecule is not widely documented in mainstream literature, its structure suggests significant potential as a subject of academic inquiry and a valuable tool in synthetic chemistry.

Its structural relative, S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, is a key intermediate in the synthesis of Ambrisentan, a pharmaceutical used to treat pulmonary artery hypertension. google.comgoogle.com This connection underscores the potential of the 3,3-diphenylpropanoic acid scaffold in medicinal chemistry.

The academic significance of this compound lies in its potential use as:

A Chiral Building Block: The presence of both a chiral center and a carboxylic acid handle makes it an attractive starting material for the asymmetric synthesis of more complex molecules.

A Test Substrate for New Methodologies: Its sterically demanding nature makes it an excellent candidate for testing the limits and efficacy of new synthetic methods designed to overcome steric hindrance.

A Ligand in Catalysis: Chiral carboxylic acids are often used as ligands in transition metal catalysis to induce asymmetry in chemical reactions. rsc.org The unique steric and electronic properties of this molecule could lead to novel catalytic systems.

The trajectory for this compound in research would likely involve its enantioselective synthesis and its application as a chiral building block in the total synthesis of complex natural products or as a scaffold for the development of new therapeutic agents.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5292-20-6 | chemnet.com |

| Molecular Formula | C₁₆H₁₆O₂ | chemnet.com |

| Molecular Weight | 240.297 g/mol | chemnet.com |

| Density | 1.122 g/cm³ | chemnet.com |

| Boiling Point | 365.9°C at 760 mmHg | chemnet.com |

| Flash Point | 262.8°C | chemnet.com |

| Refractive Index | 1.577 | chemnet.com |

| Vapour Pressure | 5.37E-06 mmHg at 25°C | chemnet.com |

Structure

3D Structure

Propiedades

Número CAS |

5292-20-6 |

|---|---|

Fórmula molecular |

C16H16O2 |

Peso molecular |

240.30 g/mol |

Nombre IUPAC |

2-methyl-3,3-diphenylpropanoic acid |

InChI |

InChI=1S/C16H16O2/c1-12(16(17)18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,17,18) |

Clave InChI |

CIQHVMOSBKCPLI-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Methyl 3,3 Diphenylpropanoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For 2-Methyl-3,3-diphenylpropanoic acid, several logical disconnections can be proposed to devise potential synthetic routes.

C2–C3 Bond Disconnection: A primary disconnection can be made at the C2–C3 bond. This approach simplifies the molecule into a diphenylmethyl synthon and a 2-methylpropanoic acid synthon. The corresponding chemical equivalents would be a diphenylmethyl nucleophile (e.g., a Grignard reagent or an organolithium species) and an electrophilic propanoic acid derivative containing a suitable leaving group at the 2-position.

α-Alkylation Disconnection: An alternative strategy involves disconnecting the methyl group at the C2 position. This suggests an α-alkylation of a 3,3-diphenylpropanoic acid precursor. The key step in the forward synthesis would be the stereocontrolled methylation of an enolate derived from a 3,3-diphenylpropanoic acid ester or amide.

Friedel-Crafts Disconnection: The diphenylmethyl moiety itself can be disconnected. This leads back to benzene (B151609) and a three-carbon chain bearing two potential electrophilic sites. In the forward synthesis, this would involve a double Friedel-Crafts alkylation of benzene, a reaction known for its industrial importance in forming C-C bonds with aromatic rings. mt.com

Development of Stereoselective and Enantioselective Synthetic Routes

The presence of a chiral center at the C2 position necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products.

Asymmetric catalysis offers an efficient way to introduce chirality using only a small amount of a chiral catalyst.

Asymmetric Hydrogenation: A plausible route involves the asymmetric hydrogenation of a precursor like 2-methyl-3,3-diphenylpropenoic acid. This method is a powerful tool for producing chiral amines and other compounds. scholaris.ca Catalysts based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), are often employed. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee). scholaris.ca

| Catalyst System | Substrate Type | Expected Outcome |

| Ru-BINAP | α,β-Unsaturated carboxylic acid | High enantioselectivity (>95% ee) |

| Rh-DIPAMP | α,β-Unsaturated carboxylic acid | Excellent enantioselectivity |

Asymmetric Aldol (B89426) Reactions: The aldol reaction is a potent method for C-C bond formation. nih.gov A stereocontrolled aldol reaction could be envisioned between benzophenone (B1666685) and a chiral enolate derived from a propionate (B1217596) equivalent. For instance, an Evans syn-aldol protocol using a chiral oxazolidinone auxiliary could establish the correct stereochemistry at the C2 position while introducing a hydroxyl group at C3. nih.gov This hydroxyl group would subsequently need to be removed through a deoxygenation step to yield the final carbon skeleton.

Asymmetric Alkylation: Metal-catalyzed asymmetric allylic alkylation (AAA) provides a versatile method for forming various bonds, including C-C bonds, with high enantioselectivity. nih.gov For the synthesis of this compound, an asymmetric alkylation of an enolate derived from a 3,3-diphenylpropanoic ester would be a direct approach. Palladium and molybdenum-based catalysts with chiral ligands have proven effective in such transformations. nih.gov The reaction can create quaternary centers with high diastereoselectivity. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

Pseudoephenamine as a Chiral Auxiliary: Pseudoephenamine can be used as a chiral auxiliary for the asymmetric alkylation to construct quaternary α-methyl α-amino acids, a class of compounds structurally related to the target molecule. nih.gov In a hypothetical synthesis, a 3,3-diphenylpropanoic acid could be coupled to pseudoephenamine. The resulting amide can be deprotonated and then alkylated with a methylating agent. The bulky auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched carboxylic acid. nih.gov

Camphor (B46023) Sultam as a Chiral Auxiliary: Oppolzer's camphor sultam is another effective chiral auxiliary. It has been used in the enantioselective synthesis of related compounds, such as protected d-β-2-(4-phosphono) phenylalanine, through the diastereoselective alkylation of a chiral N-acyloxazolidinone. researchgate.net

In syntheses of more complex analogues of this compound that may contain pre-existing stereocenters, controlling the formation of new stereocenters relative to the existing ones (diastereoselective control) is critical. For example, if an asymmetric aldol reaction were performed on a chiral ketone instead of benzophenone, the inherent chirality of the ketone would influence the stereochemical outcome of the reaction, leading to one diastereomer being formed in preference to the other. nih.gov This principle is fundamental in the synthesis of complex natural products where multiple stereocenters are installed sequentially. nih.gov

Exploration of Novel Reaction Pathways for Carbon-Carbon Bond Formation

The construction of the core carbon skeleton of this compound relies on robust C-C bond-forming reactions.

The Friedel-Crafts reaction is a cornerstone of organic chemistry for attaching substituents to aromatic rings. wikipedia.org It proceeds via electrophilic aromatic substitution, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). mt.comwikipedia.org

This reaction could be employed to synthesize the diphenylmethyl core of the molecule. For example, reacting benzene with a suitable three-carbon electrophile, such as 3,3-dichloro-2-methylpropanoyl chloride, in the presence of AlCl₃ could theoretically form the diarylated product. However, Friedel-Crafts alkylations are often prone to issues like polyalkylation and carbocation rearrangements. wikipedia.org

A more controlled approach might involve a Friedel-Crafts acylation, which is generally more regioselective. libretexts.org For example, the acylation of benzene with diphenylacetyl chloride would yield a ketone that could then be further elaborated to introduce the methyl and carboxylic acid functionalities. The Haworth synthesis, a multi-step process involving Friedel-Crafts acylation followed by reduction and a second cyclization, demonstrates the power of this reaction in building complex aromatic systems. wikipedia.org

| Reaction Type | Aromatic Substrate | Reagent | Catalyst | Potential Intermediate |

| Alkylation | Benzene | 1,1-dichloro-2-propene | AlCl₃ | 1,1-diphenyl-2-propene |

| Acylation | Benzene | Diphenylacetyl chloride | AlCl₃ | Diphenylacetophenone |

| Alkylation | Diphenylmethane (B89790) | 2-chloropropionyl chloride | AlCl₃ | 1,1-diphenyl-2-propanone |

Advanced Alkylation and Carboxylation Strategies

The construction of the this compound scaffold fundamentally involves the formation of a carbon-carbon bond at the C2 position and the introduction of a carboxylic acid group. Advanced synthetic strategies have moved beyond classical methods to employ more sophisticated and efficient techniques.

Enolate Alkylation:

A primary strategy for introducing the methyl group at the α-position to the carboxyl group is through the alkylation of an enolate. This process typically involves the deprotonation of a suitable precursor, such as an ester of 3,3-diphenylpropanoic acid, using a strong, non-nucleophilic base to form a reactive enolate. fiveable.mepressbooks.pub Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it effectively generates the enolate anion. umn.edu The resulting enolate is then reacted with an alkylating agent, such as methyl iodide, in an S\textsubscript{N}2 reaction to introduce the methyl group. fiveable.meumn.edu

The choice of base and reaction conditions is crucial for controlling the regioselectivity of the alkylation, especially in cases where multiple acidic protons are present. youtube.com For esters, the deprotonation occurs at the α-carbon, leading to the desired 2-methylated product. organicchemistrydata.org

Organolithium Reagents:

Organolithium reagents are powerful tools in organic synthesis, acting as both strong bases and potent nucleophiles. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, an organolithium reagent can be used to deprotonate diphenylmethane to generate a highly nucleophilic diphenylmethyl anion. This anion can then react with a suitable electrophile containing the propanoic acid methyl ester backbone.

Alternatively, organolithium reagents can be involved in the carboxylation step. For instance, reacting a 1,1-diphenyl-2-halopropane derivative with lithium metal can generate the corresponding organolithium species, which can then be carboxylated by quenching the reaction with carbon dioxide (dry ice). wikipedia.orgmasterorganicchemistry.com

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis offers a green and efficient alternative for alkylation reactions. crdeepjournal.orgresearchgate.net This methodology facilitates the reaction between a water-soluble nucleophile and an organic-soluble substrate by transporting the nucleophile into the organic phase. crdeepjournal.org In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could be employed to facilitate the methylation of a 3,3-diphenylpropanoate (B1239988) ester under biphasic conditions. researchgate.netnih.gov PTC can enhance reaction rates, improve yields, and often allows for the use of milder reaction conditions and less hazardous reagents. nih.govmdpi.com

Grignard Reagents for Carboxylation:

A classic and reliable method for introducing a carboxylic acid group is through the carboxylation of a Grignard reagent. libretexts.orgmasterorganicchemistry.com This involves the preparation of a Grignard reagent from a suitable haloalkane, in this case, a 1-halo-2,2-diphenylpropane derivative. The Grignard reagent, a strong nucleophile, then readily attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. tamu.edu Subsequent acidification of the reaction mixture yields the desired carboxylic acid. libretexts.orgtamu.edu This method is highly effective, though it requires the absence of protic functional groups in the starting material. masterorganicchemistry.com

Palladium-Catalyzed Carboxylation:

More contemporary approaches include palladium-catalyzed carboxylation reactions. nih.govencyclopedia.pub These methods offer an alternative route to the carboxylic acid moiety, often with high efficiency and functional group tolerance. For instance, a palladium catalyst can facilitate the carboxylation of a suitable alkenyl or aryl halide precursor under a carbon monoxide atmosphere. universiteitleiden.nlresearchgate.net The catalytic cycle typically involves the oxidative addition of the organic halide to a Pd(0) complex, followed by CO insertion and subsequent nucleophilic attack to generate the carboxylated product. nih.govnih.gov The choice of ligands and additives is critical for the efficiency of these reactions. nih.gov

Optimization of Reaction Conditions and Process Chemistry for Enhanced Yield and Purity

Influence of Reaction Parameters:

The yield and purity of the final product are highly sensitive to the specific conditions employed. For instance, in palladium-catalyzed reactions, the choice of ligand can significantly impact the reaction's efficiency. universiteitleiden.nlnih.gov The temperature is another critical factor; for example, in some cyclization reactions, decreasing the temperature can favor the formation of a specific regioisomer. nih.gov The selection of a suitable solvent is also paramount, as it can influence the solubility of reactants and the stability of intermediates.

Process Chemistry and Purification:

From a process chemistry perspective, the focus is on developing scalable, safe, and cost-effective synthetic routes. This includes minimizing the number of synthetic steps, using less hazardous reagents, and developing efficient purification protocols. google.com For instance, after the synthesis of this compound, purification can be achieved through crystallization from a suitable solvent system, such as acetone-water or toluene-heptane mixtures. uniurb.it The choice of crystallization solvent and the control of temperature are critical for obtaining a product with high purity.

Interactive Data Tables

Table 1: Key Strategies for the Synthesis of this compound

| Strategy | Key Reagents | Advantages | Key Considerations | Relevant Citations |

| Enolate Alkylation | LDA, Methyl Iodide | High C-C bond formation efficiency | Requires anhydrous conditions, strong base | fiveable.mepressbooks.pubumn.edu |

| Organolithium Chemistry | Organolithium reagents, CO2 | High reactivity, versatile | Pyrophoric reagents, requires low temperatures | wikipedia.orgsigmaaldrich.commasterorganicchemistry.com |

| Phase-Transfer Catalysis | Quaternary ammonium salts | Milder conditions, green chemistry | Catalyst efficiency can vary | crdeepjournal.orgresearchgate.netnih.gov |

| Grignard Carboxylation | Magnesium, CO2 | Reliable, well-established | Sensitive to protic functional groups | libretexts.orgmasterorganicchemistry.comtamu.edu |

| Palladium-Catalyzed Carboxylation | Pd catalyst, CO, Ligands | High functional group tolerance | Catalyst cost, ligand sensitivity | nih.govencyclopedia.pubnih.gov |

Chemical Reactivity, Transformation, and Mechanistic Investigations of 2 Methyl 3,3 Diphenylpropanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is the primary site of reactivity in 2-Methyl-3,3-diphenylpropanoic acid, enabling a variety of transformations into other functional groups.

Derivatization to Esters, Amides, and Acid Halides

The conversion of this compound into its ester, amide, and acid halide derivatives is a fundamental aspect of its chemistry.

Esters: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction of 2-methyl-2-phenylpropanoic acid derivatives with methanol (B129727) can yield the corresponding methyl ester. google.com Similarly, treatment of 2-arylpropanoic acids with ethanol (B145695) in the presence of sulfuric acid under reflux conditions leads to the formation of ethyl esters. mdpi.com

Amides: Amide formation can be accomplished through various methods. A direct approach involves the reaction of the carboxylic acid with an amine at elevated temperatures. For example, 3-phenylpropionic acid reacts with various amines, such as N-methylbenzylamine or morpholine, to produce the corresponding amides in high yields. rsc.org Another method involves the use of coupling agents or the conversion to a more reactive intermediate like an acid chloride. The reaction of 3,3-diphenylpropanoic acid with thionyl chloride generates the acyl chloride, which then reacts with methylamine (B109427) to form the N-methyl amide. google.com

Acid Halides: Acid halides, particularly acid chlorides, are valuable synthetic intermediates. They are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orggoogle.com For example, reacting 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester with thionyl chloride in dichloromethane (B109758) produces the corresponding acid chloride. google.com

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-arylpropanoic acids | Ethanol, H₂SO₄, reflux | Ethyl 2-arylpropanoates | mdpi.com |

| 3-phenylpropionic acid | N-methylbenzylamine | [N-(Benzyl)-N-methyl]-3-phenylpropionamide | rsc.org |

| 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester | Thionyl chloride, dichloromethane | Corresponding acid chloride | google.com |

Decarboxylation Pathways and Formation of Related Intermediates

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for carboxylic acids. learncbse.in For aliphatic carboxylic acids, this process can be challenging and may require harsh conditions. quora.com One common method involves heating the sodium salt of the carboxylic acid with soda-lime (a mixture of NaOH and CaO). learncbse.inquora.com For example, the decarboxylation of 2,2-dimethylpropanoic acid in the presence of NaOH and CaO yields isobutane. vedantu.com

The Hunsdiecker reaction provides an alternative pathway for decarboxylation, involving the treatment of the silver salt of the carboxylic acid with iodine. quora.com More contemporary methods utilize catalysts such as silver carbonate or palladium to facilitate decarboxylation under milder conditions. organic-chemistry.org The specific conditions and resulting intermediates can vary depending on the substrate and the chosen method.

Stereochemical Outcomes and Control in Chemical Transformations

The stereochemistry of reactions involving chiral centers is a critical consideration in organic synthesis.

Epimerization and Racemization Processes

Racemization is the process of converting an enantiomerically enriched mixture into a mixture where the amounts of enantiomers are equal. For carboxylic acids with a chiral center alpha to the carboxyl group, racemization can occur under certain conditions. For instance, chiral 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropionic acid can be racemized by heating it in a suitable solvent like acetonitrile (B52724) or toluene. google.com Similarly, (R)-2-methyl-1-phenyl-1-butanone undergoes racemization when dissolved in an acidic or basic aqueous solution through the formation of an achiral enol intermediate. vaia.com The racemization of 2-(3-benzoyl)phenylpropionic acid can be achieved by heating its salt with a base at elevated temperatures. google.com

Chemical Modifications Involving the Aromatic Moieties

The diphenyl groups of this compound can also undergo chemical modifications, although this is less common than reactions at the carboxylic acid functionality. Electrophilic aromatic substitution reactions, such as bromination, can occur on the phenyl rings. For example, the selective bromination of 2-methyl-2-phenylpropanoic acid can be performed in a water-based medium to yield 2-(4-bromophenyl)-2-methylpropanoic acid. googleapis.com The conditions of such reactions, including the solvent and pH, can influence the regioselectivity of the substitution. googleapis.com The nature of the aromatic ring itself also plays a role in its reactivity and the types of modifications it can undergo. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions on Phenyl Groups

The two phenyl groups in this compound are expected to undergo electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. firsthope.co.inrsc.org The substituent attached to the phenyl rings is an alkyl group, specifically a 2-(carboxy)-1-methylethyl group. Alkyl groups are generally considered activating and ortho-, para-directing for EAS reactions. This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. firsthope.co.in

Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to introduce substituents at the ortho and para positions of the phenyl rings. slideshare.netwikipedia.orgmasterorganicchemistry.com For instance, the nitration of diphenylmethane (B89790), a structurally related compound, yields nitro-diphenylmethane, demonstrating the susceptibility of the phenyl rings to this type of reaction. scribd.com

Table 1: Expected Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents | Expected Major Products (Ortho and Para Isomers) |

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-3-(nitrophenyl)-3-phenylpropanoic acid |

| Bromination | Br₂, FeBr₃ | 2-Methyl-3-(bromophenyl)-3-phenylpropanoic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Methyl-3-(alkylphenyl)-3-phenylpropanoic acid |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 2-Methyl-3-(acylphenyl)-3-phenylpropanoic acid |

It is important to note that steric hindrance from the bulky diphenylmethyl group could influence the ortho:para ratio of the products.

Oxidation/Reduction of Aromatic Systems

The phenyl groups of this compound are generally resistant to oxidation and reduction under standard conditions. However, under more forcing conditions, these transformations can occur.

Oxidation: The oxidation of the phenyl rings would require powerful oxidizing agents and harsh conditions, likely leading to the degradation of the molecule. A more plausible oxidation would occur at the benzylic position (the carbon atom attached to both phenyl rings). For example, diphenylmethane can be oxidized to benzophenone (B1666685). firsthope.co.inscribd.com By analogy, the benzylic C-H bond in this compound could potentially be oxidized, although the presence of the adjacent methyl and carboxylic acid groups would influence the reaction's feasibility and outcome.

Reduction: The reduction of the aromatic rings, known as dearomatization, typically requires high pressure, high temperature, and a suitable catalyst (e.g., rhodium on carbon). Such a reaction would convert the phenyl rings into cyclohexyl rings. A more common and milder reduction involves the benzylic C-O bond if an oxygen-containing functional group were present at that position. For instance, benzophenone can be reduced to diphenylmethane. youtube.com

In-depth Mechanistic Studies of Key Reactions

Detailed mechanistic studies on this compound are scarce. However, the principles of common mechanistic investigation techniques can be applied to understand its potential reaction pathways.

Spectroscopic Monitoring of Reaction Intermediates

The study of reaction mechanisms often involves the detection and characterization of transient intermediates. Spectroscopic techniques are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. nih.govnih.gov In the context of EAS reactions on this compound, NMR could potentially be used to identify the formation of the arenium ion intermediate, although its high reactivity and low concentration would make direct observation challenging. Low-temperature NMR studies are often employed to increase the lifetime of such intermediates. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution. nih.gov For reactions involving this compound, ESI-MS could be used to detect protonated species or other cationic intermediates.

Kinetic Isotope Effect (KIE) Measurements and Interpretation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. researchgate.net This is achieved by comparing the rate of a reaction with a normal substrate to the rate of the same reaction with a substrate that has been isotopically labeled (e.g., replacing hydrogen with deuterium).

For the electrophilic aromatic substitution of this compound, a primary KIE would be expected if the breaking of the C-H bond on the aromatic ring is the rate-determining step. However, for most EAS reactions, the initial attack of the electrophile to form the arenium ion is the slow step, and the subsequent deprotonation is fast. nih.gov In such cases, a KIE close to 1 would be observed. A significant KIE (kH/kD > 1) would suggest that proton removal is involved in the rate-limiting process. For instance, a study on the proton-transfer reaction of tri-(4-nitrophenyl)-methane, a compound with multiple phenyl rings, showed a considerable kinetic isotope effect, indicating that proton transfer is the rate-limiting step in that specific reaction. rsc.org

Identification and Characterization of Reactive Species (e.g., carbanions)

The acidity of the α-proton (the hydrogen on the carbon adjacent to the carboxyl group) in this compound is expected to be low. However, in the presence of a very strong base, deprotonation could occur to form a carbanion. The stability of this carbanion would be influenced by the adjacent phenyl and carboxylate groups. sapub.org

The identification and characterization of such a carbanion could be achieved through:

Trapping Experiments: The carbanion, once formed, could be reacted with an electrophile (e.g., an alkyl halide) to form a new C-C bond. The isolation and characterization of this product would provide evidence for the formation of the carbanion intermediate.

Spectroscopic Methods: As with other reactive intermediates, NMR and mass spectrometry could potentially be used to detect and characterize the carbanion, although its high reactivity would likely necessitate specialized techniques such as low-temperature spectroscopy or rapid-injection methods.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3,3 Diphenylpropanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-Methyl-3,3-diphenylpropanoic acid, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the molecule's connectivity.

A full structural assignment of this compound would be achieved through the following NMR experiments:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The ten protons of the two phenyl groups would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The single proton at the chiral center (C2) and the proton at the C3 position would exhibit specific chemical shifts and coupling patterns. The three protons of the methyl group would appear as a doublet, coupled to the proton at C2. The acidic proton of the carboxylic acid group would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Due to the molecule's asymmetry, all 16 carbon atoms are expected to be chemically non-equivalent, resulting in 16 distinct signals. This would include the carbonyl carbon of the carboxylic acid, the quaternary carbon, the two chiral carbons, the methyl carbon, and the twelve carbons of the two phenyl rings.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | Broad Singlet | ~175-185 |

| C2-H | Multiplet | ~45-55 |

| C3-H | Multiplet | ~50-60 |

| CH₃ | Doublet | ~15-25 |

Note: The table presents generalized, expected chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

The rotational freedom around the single bonds in this compound allows for multiple conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the through-space proximity of protons. By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the preferred conformation of the molecule in solution, including the relative orientation of the two phenyl rings and the carboxylic acid group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of a molecule, which in turn validates its molecular formula. For this compound (C₁₆H₁₆O₂), HRMS would provide an exact mass measurement consistent with this formula, distinguishing it from other compounds with the same nominal mass.

Upon ionization, the molecule undergoes fragmentation, and the analysis of these fragments provides valuable structural information. The fragmentation of phenylpropanoic acids often involves characteristic losses. nih.gov Key fragmentation pathways for this compound would likely include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Cleavage of the bond between C2 and C3, leading to fragments containing one or both phenyl rings.

Formation of a stable diphenylmethyl cation or related structures.

Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. libretexts.orgdocbrown.info

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

FTIR spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation. epa.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of a carboxylic acid dimer formed through intermolecular hydrogen bonding. purdue.edukhanacademy.orgnih.gov

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. The exact position can indicate the presence or absence of hydrogen bonding.

C-H Stretches: Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to aliphatic C-H bonds.

C=C Stretches: Aromatic ring skeletal vibrations typically appear in the 1450-1600 cm⁻¹ region.

The broadness of the O-H stretch is a strong indicator of the significant hydrogen bonding interactions that occur between carboxylic acid molecules in the solid state or in concentrated solutions. libretexts.org

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | 1700-1725 (strong) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and torsional angles. nih.gov A successful crystallographic analysis of this compound would yield a three-dimensional model of the molecule as it exists in the crystal lattice.

For a chiral molecule, this technique is particularly powerful as it can determine the absolute configuration (the R or S assignment) of the stereocenter without ambiguity, provided a suitable crystal is obtained. nih.gov The analysis would also reveal the supramolecular structure, showing how individual molecules pack together in the solid state, including the specific geometry of the intermolecular hydrogen bonds between the carboxylic acid groups.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Excess Determination and Chiral Configuration Assignment

Chiroptical techniques are essential for studying chiral molecules. Since this compound possesses a chiral center at the C2 position, it is optically active.

Optical Rotation: A measurement of the optical rotation using a polarimeter would determine the direction ([+] or [-]) and magnitude of rotation for a solution of an enantiomerically pure sample. This is a fundamental property of a chiral compound.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. semanticscholar.orgnih.gov An ECD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its stereochemistry. The aromatic phenyl groups act as chromophores, and their spatial arrangement around the chiral center would produce a characteristic CD spectrum. This spectrum could be used to determine the enantiomeric excess (ee) of a sample and, often through comparison with computational predictions, to assign the absolute configuration (R or S) of the enantiomers.

Chromatographic Techniques for Purity Assessment and Enantioseparation (e.g., Chiral HPLC, GC)

The purity and enantiomeric composition of this compound and its derivatives are critical parameters, necessitating the use of high-resolution chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these analytical challenges. These techniques are indispensable for both quantitative purity assessment and the resolution of enantiomers, which is crucial given that different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a powerful and versatile technique for the enantioseparation of this compound. The separation can be achieved through two primary strategies: using a chiral stationary phase (CSP) or employing a chiral mobile phase additive (CMPA).

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad enantiorecognition capabilities for a variety of chiral compounds, including arylpropionic acids. The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation.

For structurally similar compounds, such as β-substituted-2-phenylpropionic acids, the choice of the polysaccharide backbone (cellulose or amylose), the type of derivative (e.g., carbamate or benzoate), and the nature and position of substituents on the phenylcarbamate moiety of the selector significantly influence the separation. Furthermore, the composition of the mobile phase, particularly the type and concentration of the alcohol modifier (e.g., ethanol (B145695), 2-propanol) in a normal-phase eluent, and the column temperature can dramatically affect retention, selectivity, and even the elution order of the enantiomers.

Chiral Mobile Phase Additives (CMPAs): An alternative and often more cost-effective approach is the use of a CMPA with a conventional achiral stationary phase, such as an octadecylsilyl (ODS, C18) column. Cyclodextrins and their derivatives, like Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are commonly used as CMPAs. In this method, the enantiomers form inclusion complexes with the cyclodextrin in the mobile phase. The differing stability of these diastereomeric complexes in solution leads to their separation on the achiral column.

The enantioseparation of β-substituted-2-phenylpropionic acids, including the structurally related 2,3-diphenylpropionic acid, has been successfully achieved using HP-β-CD as a CMPA. nih.gov The key parameters influencing this separation include the concentration of the CMPA, the pH of the mobile phase buffer, and the type and proportion of the organic modifier. nih.gov A negative correlation has been observed between the concentration of HP-β-CD in the mobile phase and the retention factor of the analytes, indicating the importance of the inclusion complexation in the separation mechanism. nih.gov

Below is a data table summarizing typical HPLC conditions for the enantioseparation of a related compound, 2,3-diphenylpropionic acid, using a chiral mobile phase additive.

| Parameter | Condition |

| Column | Shimpak CLC-ODS (150 x 4.6 mm i.d., 5 µm) |

| Mobile Phase | Mixture of organic modifier and 0.5% triethylamine acetate buffer (pH 3.0) containing 25 mmol L⁻¹ of HP-β-CD |

| Flow Rate | 0.5–1.0 mL min⁻¹ |

| Detection | UV at 254 nm |

| Compound | 2,3-diphenylpropionic acid |

| This data is based on the analysis of a structurally similar compound and serves as an illustrative example. nih.gov |

Gas Chromatography (GC)

Gas chromatography, particularly with a chiral stationary phase, is another valuable technique for the enantioseparation of volatile derivatives of this compound. For GC analysis, the carboxylic acid group is typically derivatized, for instance, by esterification to form the corresponding methyl ester, to increase its volatility.

Chiral GC Columns: The most common chiral stationary phases for GC are based on cyclodextrin derivatives. These phases can separate enantiomers based on the differential interactions between the enantiomers and the chiral cavities of the cyclodextrin molecules. The choice of the specific cyclodextrin derivative and the operating conditions, such as the temperature program, are critical for achieving baseline separation.

For the purity assessment of related diphenylpropanoic acid derivatives, such as 3-cyano-3,3-diphenylpropionic acid, a quantitative GC method can be developed. In such cases, the analysis is often performed after derivatization, for example, with diazomethane to form the methyl ester. A nitrogen-phosphorus detector (NPD) can be used for sensitive and selective detection, while mass spectrometric (MS) detection provides definitive identification of the analyte and any impurities.

The following table provides an example of GC conditions that could be adapted for the purity analysis of a derivatized form of this compound, based on a method for a similar compound.

| Parameter | Condition |

| Column | Capillary column with a suitable stationary phase |

| Derivatization | Esterification (e.g., with diazomethane) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Application | Purity assessment and quantitative analysis |

| This data represents a general approach and would require optimization for the specific analyte. |

Computational and Theoretical Studies of 2 Methyl 3,3 Diphenylpropanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about molecular structure and energy. nih.govresearchgate.net

Electronic Structure and Reactivity Prediction

The electronic structure dictates the chemical reactivity of a molecule. DFT calculations can map out the distribution of electrons, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations help in predicting how 2-Methyl-3,3-diphenylpropanoic acid might interact with other reagents.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen. researchgate.net

Atomic Charges: Calculations can assign partial charges to each atom in the molecule, quantifying the electron distribution. This helps in understanding intramolecular interactions and the polarity of different bonds.

Table 1: Illustrative Electronic Parameters from DFT Calculations and Their Significance

| Parameter | Typical Information Provided | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons; likely localized on the phenyl rings or oxygen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to accept electrons; important for reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity; a larger gap implies higher stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility in polar solvents. |

| MEP Surface | Visual map of electrostatic potential. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites for reactions. |

The presence of two phenyl groups can increase the acidity of the carboxylic acid through resonance stabilization of the carboxylate conjugate base. byjus.com

Prediction of Spectroscopic Parameters to Aid Elucidation

Quantum chemical calculations are invaluable for predicting spectroscopic data, which helps in the structural confirmation of newly synthesized compounds. nih.gov By calculating theoretical spectra and comparing them with experimental results, researchers can verify the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, calculations would predict the chemical shifts for the methyl protons, the methine proton at the chiral center, and the various aromatic protons, helping to assign the peaks in an experimental spectrum. Machine learning models are also increasingly used alongside DFT to predict NMR parameters with high accuracy. mdpi.comarxiv.org

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be matched to peaks in an experimental FT-IR spectrum. Key predicted vibrations for this molecule would include the O-H stretch and C=O stretch of the carboxylic acid, and the C-H stretches of the aromatic rings. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions and thus the UV-Vis absorption spectrum. nih.gov This would help identify the λ_max values corresponding to π → π* transitions within the phenyl rings.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are excellent for electronic properties, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the movement and conformational preferences of larger molecules over time. mdpi.comnih.gov

Conformational Preferences and Energy Landscapes

Due to several rotatable single bonds, this compound can adopt numerous conformations. The steric bulk of the two phenyl groups significantly restricts this rotation, leading to specific low-energy conformers.

Computational methods can systematically or stochastically explore the conformational space to identify stable structures. nih.gov This involves rotating the bonds and calculating the potential energy of each resulting geometry. The results can be plotted on a potential energy surface, showing the stable conformers as minima and the transition states between them as saddle points. For this molecule, key dihedral angles to study would be those around the Cα-Cβ bond and the bonds connecting the phenyl groups.

Analysis of Intermolecular Interactions and Solvation Effects

Molecular dynamics simulations model the movement of a molecule and its interactions with its environment over time. nih.gov

Intermolecular Interactions: In a simulation box containing multiple molecules of this compound, MD can analyze how they interact. A primary interaction would be hydrogen bonding between the carboxylic acid groups, potentially leading to the formation of dimers, a common feature for carboxylic acids. byjus.com Van der Waals interactions between the bulky phenyl rings would also play a significant role in the bulk properties of the substance.

Solvation Effects: MD simulations can explicitly model solvent molecules (like water or an organic solvent) around the solute. This allows for the study of how the solvent influences the conformation and behavior of this compound. The simulation can calculate the solvent accessible surface area (SASA) and analyze the formation of a solvation shell, providing insights into its solubility and how the solvent affects interactions. nih.govyoutube.com

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. libretexts.orgmsu.edu For this compound, this could involve modeling its synthesis or its participation in further reactions, such as esterification or amide formation. sydney.edu.auyoutube.com

The process involves mapping the entire reaction pathway from reactants to products. This is done by locating the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations can optimize the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which determines the reaction rate. For complex reactions, multiple intermediates and transition states may be identified. acs.org For example, in an esterification reaction, calculations would model the nucleophilic attack of an alcohol on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of water. youtube.com

Prediction and Rationalization of Stereochemical Outcomes

The stereocenter in this compound is at the second carbon position, which is substituted with a methyl group. The creation of this chiral center, for instance, through the α-alkylation of a 3,3-diphenylpropanoic acid enolate, is a process whose stereochemical course can be predicted and rationalized using computational methods.

Theoretical models, particularly those based on density functional theory (DFT), are powerful tools for elucidating the mechanisms and selectivities of such reactions. These models allow for the calculation of the geometries and energies of the reactants, transition states, and products. The preferred stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower calculated energy corresponds to the major product.

In the case of the methylation of a 3,3-diphenylpropanoic acid enolate, the approach of the methylating agent (e.g., methyl iodide) to the planar enolate intermediate would be studied. The two faces of the enolate are diastereotopic due to the presence of the bulky diphenylmethyl group. Computational analysis would focus on the steric hindrance imposed by the two phenyl groups. These groups are not static; they can rotate and adopt various conformations. The conformational preference of the phenyl groups in the transition state is a critical factor in determining the facial selectivity of the alkylation.

The rationalization of the stereochemical outcome would involve a detailed analysis of the transition state geometries. Key parameters that are typically examined include:

Bond lengths and angles: The forming carbon-carbon bond length and the angles around the reacting centers can indicate the degree of asynchronicity in the transition state.

Dihedral angles: The orientation of the phenyl groups relative to the enolate plane is crucial. The calculations would likely show that the phenyl groups rotate to minimize steric interactions with the incoming electrophile and the enolate's substituents.

Non-covalent interactions: Attractive and repulsive interactions between the electrophile and the enolate, including van der Waals forces and electrostatic interactions, would be quantified.

For a hypothetical diastereoselective alkylation, the computational results could be summarized in a data table comparing the key energetic parameters of the competing transition states.

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| TS-R | 0.0 | 0.0 | 95:5 |

| TS-S | 2.5 | 2.8 |

Note: This data is hypothetical and serves as an illustration of how computational results would be presented. TS-R and TS-S refer to the transition states leading to the (R) and (S) enantiomers, respectively.

The energy difference between the two transition states, even if only a few kcal/mol, can lead to high diastereoselectivity. The higher energy of the disfavored transition state would be explained by specific steric clashes, for example, between one of the phenyl groups and the incoming methyl group.

Applications of 2 Methyl 3,3 Diphenylpropanoic Acid in Chemical Research and Development

As Chiral Building Blocks in Asymmetric Organic Synthesis

Precursors for the Synthesis of Optically Active Amino Acids and Derivatives

Optically active amino acids are fundamental to life and are crucial components of many pharmaceuticals. The synthesis of non-proteinogenic (unnatural) amino acids is a significant area of research, as these compounds can be used to create peptides and other molecules with novel properties.

(S)-2-Amino-3,3-diphenylpropanoic acid, a derivative of the target compound, is an example of a non-proteinogenic amino acid. medchemexpress.com Such compounds, with their unique steric and electronic properties conferred by the diphenylmethyl group, are of interest for incorporation into peptides to study protein structure and function, or to develop new therapeutic agents. The synthesis of such amino acids often relies on the stereoselective elaboration of chiral precursors. While a direct synthetic route starting from 2-Methyl-3,3-diphenylpropanoic acid is not prominently reported, the structural similarity suggests its potential as a starting material for such transformations. The general strategies for preparing optically active amino acids include the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents or the asymmetric amination of a corresponding enolate.

Ligands and Auxiliaries in Catalytic Systems

Chiral ligands and auxiliaries are essential components in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. These molecules coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a reaction.

Although there is a lack of specific reports on the use of this compound as a ligand, its structure contains key features that are common in successful chiral ligands. The carboxylic acid group can be converted into other functionalities, such as phosphines or amines, which are known to coordinate with transition metals. The bulky diphenylmethyl group could provide the necessary steric hindrance to create a well-defined chiral pocket around a metal center, leading to high enantioselectivity in catalytic reactions. The development of new chiral ligands is an active area of research, and the exploration of derivatives of this compound for this purpose remains a potential avenue for discovery.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 3,3-diphenylpropanoic acid and its derivatives makes them useful intermediates in the synthesis of more complex molecules. The diphenylmethyl moiety is a common feature in a variety of pharmacologically active compounds.

For instance, the related compound 3,3-diphenylpropionic acid is a known intermediate in the synthesis of various molecules. sigmaaldrich.comnih.gov A Chinese patent describes a method for preparing N-methyl-3,3-diphenylpropylamine, a key pharmaceutical intermediate, starting from cinnamonitrile (B126248) and benzene (B151609) to form 3,3-diphenylpropionitrile, which is then reduced and methylated. google.com This highlights the utility of the 3,3-diphenylpropyl core in building more complex structures. The presence of a methyl group at the 2-position in this compound adds another layer of complexity and a chiral center, making it a potentially valuable intermediate for the synthesis of specific stereoisomers of biologically active molecules.

The reactivity of the carboxylic acid group allows for a wide range of transformations, including reduction to an alcohol, conversion to an amide, or use in coupling reactions to form larger carbon skeletons. The phenyl groups can also be functionalized to further elaborate the molecular structure.

Potential in Advanced Materials Science (e.g., as monomers for specialized polymers, components of molecular machines)

The application of this compound and its derivatives in advanced materials science is a largely unexplored area. However, the inherent properties of this molecule suggest potential uses in the development of specialized polymers and molecular machines.

The presence of a carboxylic acid group allows for the possibility of using this compound as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or polyamides, where the bulky diphenylmethyl group would be a pendant side chain. chemhume.co.ukmsu.edu This could impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, and specific optical properties due to the presence of the chiral center and the phenyl rings.

Molecular machines are single molecules or small assemblies of molecules that can perform a specific function, such as rotation or linear motion, in response to an external stimulus. The design of molecular machines often relies on the precise arrangement of different molecular components. The rigid and sterically demanding structure of the diphenylmethyl group, combined with the reactive handle of the carboxylic acid, could make derivatives of this compound interesting components for the construction of such complex molecular architectures.

While the specific research to support these applications is not yet available, the fundamental principles of polymer chemistry and molecular machine design suggest that this class of compounds holds potential for future developments in materials science.

Future Research Directions and Unresolved Challenges in 2 Methyl 3,3 Diphenylpropanoic Acid Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant challenge in contemporary chemical synthesis is the development of processes that are both efficient and environmentally friendly. Traditional synthetic routes to complex carboxylic acids often rely on stoichiometric reagents, harsh reaction conditions, and chlorinated solvents, leading to significant waste generation.

Future research will undoubtedly focus on greener alternatives. A promising frontier is the use of electro-organic synthesis. rsc.org Electrochemical methods offer a reagent-free approach to oxidation and reduction, using electricity to drive reactions. rsc.orgresearchgate.net For instance, the anodic oxidation of β-hydroxycarboxylic acids, structurally related to derivatives of 2-Methyl-3,3-diphenylpropanoic acid, has been shown to proceed under mild conditions, avoiding the need for conventional heavy-metal-based chemical oxidants. rsc.org This approach not only minimizes waste but also offers a high degree of control over the reaction's outcome. rsc.orgresearchgate.net Another avenue involves exploring the use of greener and more benign reagents, such as dimethyl carbonate (DMC), which can serve as an environmentally friendly methylating agent, producing no inorganic salt by-products.

| Method | Typical Reagents/Conditions | Environmental Concerns | Future Direction/Alternative |

| Traditional Oxidation | KMnO₄, CrO₃, in strong acid/base | Generation of heavy metal waste, harsh conditions, poor atom economy. | Electrochemical Oxidation: Uses electricity as a "reagentless" oxidant, mild conditions, minimal waste. rsc.orgresearchgate.net |

| Traditional Alkylation | Alkyl halides with strong bases (e.g., LDA) | Use of hazardous reagents, formation of stoichiometric salt waste. | Green Alkylating Agents: Use of dimethyl carbonate (DMC), which is less toxic and produces CO₂ and methanol (B129727) as byproducts. |

| Solvent Use | Chlorinated solvents (e.g., Dichloromethane) | Environmental persistence, toxicity. | Benign Solvents: Exploration of water, supercritical CO₂, or biodegradable solvents. |

Exploration of Novel Catalytic Approaches for Enabling Complex Transformations

Catalysis is at the heart of modern organic synthesis, and its application to the chemistry of this compound and its derivatives is an area ripe for exploration. Future work will likely move beyond traditional acid/base catalysis towards more sophisticated and selective methods.

A key challenge is achieving selective transformations on a molecule with multiple reactive sites. Recent research has demonstrated that electrochemical conditions can be finely tuned to act as a form of "catalysis," directing the reaction down divergent mechanistic pathways. rsc.orgresearchgate.net By controlling the applied potential, the anodic oxidation of a single β-hydroxycarboxylic acid substrate can be selectively guided to produce either a 1,4-aryl transfer product (via a one-electron process) or a 1,2-group transfer product (via a two-electron process). rsc.orgresearchgate.net This level of control opens up new synthetic possibilities for complex molecular rearrangements.

Furthermore, the principles of asymmetric organocatalysis, which earned the 2021 Nobel Prize in Chemistry, represent a major future direction. youtube.com Designing chiral small-molecule catalysts that can control the stereochemistry of reactions involving this compound would be a significant breakthrough, particularly for creating derivatives with multiple chiral centers. youtube.comnumberanalytics.comrsc.org

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Tools

A fundamental goal in chemical research is to understand not just what reactions occur, but why and how they occur. For this compound, integrating advanced experimental techniques with computational modeling is crucial for elucidating complex structure-reactivity relationships.

Experimentally, techniques like cyclic voltammetry have been instrumental in probing the mechanism of electrochemical transformations of related structures. rsc.orgresearchgate.net These studies can determine the oxidation potentials of substrates, providing direct evidence for whether a one-electron or two-electron transfer is more likely under specific conditions, thereby explaining the observed product selectivity. researchgate.net

Computationally, Quantitative Structure-Activity Relationship (QSAR) studies offer a powerful tool for correlating molecular structure with biological activity. For a series of β-hydroxy-β-arylalkanoic acids, including a hydroxylated version of the title compound, a QSAR model was developed that successfully correlated antiproliferative activity with descriptors for lipophilicity and the spatial arrangement of functional groups. mdpi.comresearchgate.net Future research will likely employ more advanced computational methods, such as Density Functional Theory (DFT), to model transition states, calculate reaction energy barriers, and predict the outcomes of unknown reactions, thus guiding experimental design. acs.org

| Tool/Technique | Application | Key Finding/Future Goal |

| Cyclic Voltammetry (CV) | Experimental | Elucidated the single-electron oxidation mechanism for 1,4-aryl migration in related β-hydroxycarboxylic acids. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Computational | Correlated antiproliferative activity of related acids with lipophilicity and a 3D descriptor. researchgate.net |

| Density Functional Theory (DFT) | Computational (Future) | Modeling transition states to predict stereochemical outcomes and reaction feasibility for novel transformations. |

| In-situ Spectroscopy (e.g., IR, NMR) | Experimental (Future) | Direct observation of reactive intermediates to confirm proposed reaction mechanisms. |

Expansion of Non-Biological Applications and Functional Materials Development

While much of the interest in complex carboxylic acids is driven by their potential biological activity, a significant area for future growth lies in their application as building blocks for novel functional materials. The unique structure of this compound, with its bulky, rigid diphenyl moiety, makes it an intriguing candidate for incorporation into polymers and other materials.

Research in this area is still nascent, but the structural features of the molecule suggest several possibilities. For instance, incorporating this acid into polyesters or polyamides could lead to materials with:

High Thermal Stability: The rigid diphenyl groups could increase the glass transition temperature of the polymer.

Modified Optical Properties: The aromatic rings could impart a high refractive index.

Altered Mechanical Properties: The bulky side groups could affect polymer chain packing, influencing properties like stiffness and solubility.

The challenge lies in developing efficient polymerization methods that can accommodate such a sterically hindered monomer. Future research will need to explore robust catalytic systems for polymerization and to characterize the resulting materials to understand how the molecular structure of the acid translates into macroscopic properties. Phenylpropanoic acid derivatives are known to be useful as building blocks for polymers, indicating this is a viable research avenue. acs.org

Addressing Stereochemical Challenges in the Synthesis of Multi-Chiral Center Derivatives

This compound possesses a single stereocenter at the C2 position. A major unresolved challenge is the synthesis of derivatives containing additional stereocenters with high levels of control over the relative and absolute stereochemistry. The creation of all-carbon quaternary stereocenters, in particular, is a well-known difficult problem in asymmetric synthesis. acs.org

The steric bulk of the two phenyl groups and the existing chirality at C2 present a formidable challenge for introducing new stereocenters. For example, any reaction at the C3 position would be heavily influenced by the existing chiral center, making it difficult to control diastereoselectivity. Accessing all four possible stereoisomers of a derivative with two chiral centers often requires completely different synthetic strategies or the development of sophisticated stereodivergent catalytic systems. acs.org

Future research must focus on developing novel stereoselective methods that can overcome the steric hindrance and electronic effects of the diphenylmethyl group. This could involve:

Substrate-Controlled Reactions: Leveraging the existing stereocenter to direct the formation of a new one.

Catalyst-Controlled Reactions: Employing powerful chiral catalysts that can override the influence of the substrate's inherent chirality to produce "mismatched-pair" products. researchgate.net

Development of Chiral Auxiliaries: Temporarily attaching a chiral group to guide a stereoselective transformation before being cleaved.

The successful synthesis of multi-chiral derivatives would significantly expand the chemical space around this scaffold, providing access to new molecular architectures for evaluation in various applications.

| Potential Derivative Target | Number of Stereocenters | Key Stereochemical Challenge |

| 2-Methyl-3-phenyl-3-(p-tolyl)propanoic acid | 2 (at C2 and C3) | Diastereoselective creation of the C3 tertiary stereocenter. |

| 3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid | 2 (at C2 and C3) | Controlling the relative stereochemistry (syn vs. anti) during hydroxylation or an aldol-type reaction. mdpi.comresearchgate.net |

| 2,3-Dimethyl-3,3-diphenylpropanoic acid | 2 (at C2 and C3) | Diastereoselective introduction of the C3 methyl group to form a quaternary stereocenter. acs.org |

Q & A

Q. What are the key considerations for synthesizing enantiomerically pure 2-Methyl-3,3-diphenylpropanoic acid?

Synthesis of enantiopure this compound typically involves chiral resolution techniques. For example, racemic mixtures can be resolved using chiral amines like S-(-)-1-(1-naphthyl)ethylamine to form diastereomeric salts, followed by fractional crystallization. Adjusting the pH during workup (e.g., using concentrated HCl to pH 1.1) helps recover the desired enantiomer . Characterization via polarimetry and chiral HPLC is critical to confirm enantiomeric excess.

Q. How can the purity and structural integrity of this compound be validated in synthetic batches?

Analytical methods include:

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity .

- NMR : and NMR to confirm substitution patterns (e.g., diphenyl groups at C3, methyl at C2) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (expected [M+H] ~ 271.3 for CHO) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Lamarckian genetic algorithms (LGAs), as implemented in AUTODOCK 3.0, are robust for docking studies. The empirical free energy scoring function accounts for van der Waals, hydrogen bonding, and solvation effects. Key steps:

- Prepare ligand and receptor files (PDBQT format).

- Define a grid box encompassing the active site (e.g., enzyme catalytic pockets).

- Run 50–100 LGA trials to sample conformational space, prioritizing low ΔG values . Validation via molecular dynamics (MD) simulations or isothermal titration calorimetry (ITC) is recommended.

Q. How can enantiomeric impurities in this compound impact biological activity, and what methods detect them?

Enantiomeric impurities may alter receptor binding or metabolic pathways. Detection methods:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol mobile phase to separate enantiomers .

- Circular Dichroism (CD) : Monitor Cotton effects near 220–250 nm for stereochemical confirmation . Advanced studies should correlate impurity levels (e.g., ≥0.5%) with changes in IC values in enzyme inhibition assays .

Q. What are the challenges in scaling up the optical resolution of this compound, and how can they be mitigated?

Scaling diastereomeric salt crystallization requires optimizing:

- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance salt solubility differences .

- Temperature Gradients : Slow cooling (0.5°C/min) improves crystal purity.

- pH Control : Precise HCl addition minimizes racemization during acidification . Pilot studies using microfluidic crystallization devices can streamline process development.

Methodological Considerations

Q. How do steric and electronic effects influence the reactivity of this compound in esterification reactions?

The bulky diphenyl groups at C3 hinder nucleophilic attack at the carboxylic acid, necessitating:

Q. What structural analogs of this compound exhibit improved pharmacokinetic properties, and how are they designed?

Bioisosteric replacements (e.g., replacing phenyl with pyridyl groups) or prodrug strategies (e.g., methyl esters) enhance solubility. For example:

- Methyl Ester Derivatives : Synthesized via Fischer esterification, improving membrane permeability .

- Fluorinated Analogs : Introduce electron-withdrawing groups (e.g., -CF) to modulate pK and bioavailability . In vitro assays (e.g., Caco-2 permeability) and in vivo PK studies in rodent models validate modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.